2-Bromo-3-iodopyridine

Catalog No.
S683831
CAS No.
265981-13-3
M.F
C5H3BrIN
M. Wt
283.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-iodopyridine

CAS Number

265981-13-3

Product Name

2-Bromo-3-iodopyridine

IUPAC Name

2-bromo-3-iodopyridine

Molecular Formula

C5H3BrIN

Molecular Weight

283.89 g/mol

InChI

InChI=1S/C5H3BrIN/c6-5-4(7)2-1-3-8-5/h1-3H

InChI Key

FZBHCYSESMFQJL-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Br)I

Canonical SMILES

C1=CC(=C(N=C1)Br)I

The exact mass of the compound 2-Bromo-3-iodopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Copper-catalyzed selective C–N bond formation

Synthesis of Tyrosine Kinase Inhibitor

Synthesis of Regioregular Thiophene-based Conjugated Polymers

Synthesis of Various Chemically Complex Structures

Production of Human NAD±dependent, 15-hydroxyprostaglandin Dehydrogenase Inhibitors

Synthesis of Pyridine Alkaloids

2-Bromo-3-iodopyridine is a heterocyclic organic compound with the molecular formula C5_5H3_3BrI. It features a pyridine ring substituted with bromine and iodine atoms at the 2 and 3 positions, respectively. This compound is characterized by its unique halogenated structure, which influences its chemical reactivity and biological properties. The presence of both bromine and iodine makes it an important intermediate in various chemical syntheses and applications in medicinal chemistry .

, particularly those involving cross-coupling methods. One notable reaction is the Suzuki–Miyaura cross-coupling reaction, where it can react with aryl boronates to form biaryl compounds. Additionally, it can undergo nucleophilic substitutions due to the presence of the halogen substituents, making it a versatile building block in organic synthesis .

Key Reactions:

  • Suzuki–Miyaura Cross-Coupling: Reacts with aryl boronates to form biphenyl derivatives.
  • Nucleophilic Substitution: The bromine and iodine can be replaced by various nucleophiles.
  • Sonogashira Coupling: Can participate in reactions with terminal alkynes under palladium catalysis.

Synthesis of 2-bromo-3-iodopyridine can be achieved through several methods:

  • Halogenation of Pyridine: Direct halogenation of 3-pyridine using bromine and iodine.
  • Suzuki–Miyaura Reaction: Utilizing aryl boronates in the presence of palladium catalysts.
  • Cross-Coupling Reactions: Employing other coupling methodologies that involve heteroaryl polyhalides.

These methods allow for the efficient production of 2-bromo-3-iodopyridine, enabling its use in various synthetic applications .

2-Bromo-3-iodopyridine has several applications across different fields:

  • Medicinal Chemistry: As an intermediate for synthesizing pharmaceuticals.
  • Material Science: Used in the development of new materials with specific electronic properties.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

Its unique structure allows for modifications that can lead to compounds with enhanced properties for these applications .

Interaction studies involving 2-bromo-3-iodopyridine focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in drug design and development, particularly in creating novel therapeutic agents. The halogen atoms play a significant role in these interactions, influencing binding affinity and selectivity towards biological targets .

Similar Compounds: Comparison

Several compounds are structurally similar to 2-bromo-3-iodopyridine, which can provide insights into its uniqueness:

Compound NameStructure CharacteristicsNotable Differences
2-Bromo-4-iodopyridineBromine at position 2, iodine at position 4Different substitution pattern affects reactivity
3-Bromo-2-iodopyridineBromine at position 3, iodine at position 2Different position alters biological activity
2-Chloro-3-iodopyridineChlorine instead of bromineChlorine is less reactive than bromine

These comparisons highlight how variations in halogen substitution can affect the chemical properties and potential applications of similar pyridine derivatives .

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (97.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (97.56%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Wikipedia

2-Bromo-3-iodopyridine

Dates

Last modified: 08-15-2023

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